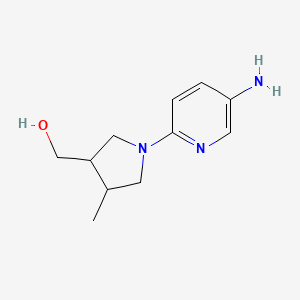

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(5-aminopyridin-2-yl)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-3-2-10(12)4-13-11/h2-4,8-9,15H,5-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYMMANAGANPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 5-Aminopyridin-2-yl derivatives are typically prepared via nucleophilic substitution or reduction of nitro-pyridine precursors.

- The 4-methylpyrrolidin-3-yl)methanol portion is commonly synthesized via stereoselective ring closure reactions or functional group transformations on pyrrolidine intermediates.

Synthetic Route Highlights

- A common approach involves nucleophilic substitution reactions on chlorinated pyridine derivatives to introduce the amino group at the 5-position, as described in related pyridine chemistry patents.

- The pyrrolidine ring with a methyl substituent and a methanol side chain can be constructed via asymmetric synthesis or chiral pool synthesis , often involving reduction or functionalization of keto or aldehyde precursors.

- Coupling of the aminopyridine moiety to the pyrrolidine ring is likely achieved through carbon–nitrogen bond formation under controlled conditions.

Solvent Selection and Stock Solution Preparation

Based on data from GlpBio, the compound’s solubility and preparation of stock solutions are critical for its handling and further applications:

| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 4.8246 | 24.1231 | 48.2462 |

| 5 mM | 0.9649 | 4.8246 | 9.6492 |

| 10 mM | 0.4825 | 2.4123 | 4.8246 |

- Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear in vivo formulations.

- The preparation involves dissolving the compound in DMSO first, then adding co-solvents while ensuring clarity at each step, aided by vortexing, ultrasound, or mild heating.

Detailed Synthetic Procedures from Related Literature

While direct synthetic routes for this compound are sparse, insights can be drawn from related aminopyridine and pyrrolidine syntheses:

Preparation of Aminopyridine Derivatives

- A patent describes the preparation of 4-amino-5-methylpyridone derivatives via reacting chloro-methyl-amino-pyridine with potassium hydroxide in methanol at elevated temperatures (160–200 °C) in an autoclave.

- This reaction highlights the use of protic solvents and elevated temperature to facilitate substitution reactions on pyridine rings, which could be adapted for the 5-aminopyridin-2-yl fragment.

Summary Table of Preparation Aspects

Research Findings and Practical Notes

- The preparation of the aminopyridine moiety requires careful control of reaction conditions to avoid side reactions, such as reduction of chlorine substituents to hydrogen.

- The use of autoclaves at elevated temperatures enhances reaction rates but demands safety precautions due to exothermicity.

- The formulation for biological applications necessitates precise solvent mixing protocols to maintain compound solubility and stability.

- Multi-step synthetic routes require optimization of each step to maximize yield and purity, as demonstrated in related heterocyclic compound syntheses.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate several promising biological activities associated with (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.

- Neuroprotective Effects : The structural characteristics of the compound may contribute to neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in critical metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Research into (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol has been limited but promising. For instance, studies suggest that compounds with similar structural motifs have been effective in preclinical models for conditions such as Alzheimer's disease and bacterial infections. These findings underscore the need for further exploration into this compound's therapeutic potential.

In one study, derivatives of pyridine were synthesized and evaluated for their neuroprotective effects in vitro, demonstrating significant efficacy in reducing neuronal cell death under oxidative stress conditions . Another research effort highlighted the antimicrobial properties of related compounds against resistant bacterial strains, suggesting that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol could be a valuable addition to antibiotic development efforts .

Mechanism of Action

The mechanism of action of (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling

Biological Activity

The compound (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS Number: 2098124-48-0) is a heterocyclic organic molecule that combines a pyridine and a pyrrolidine ring. Its molecular formula is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The structural features of this compound, particularly the presence of an amine group and a hydroxymethyl substituent, suggest potential biological activities that warrant further investigation.

Biological Activities

Preliminary studies indicate that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol may exhibit several biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects : The structural motifs may contribute to neuroprotective properties, making it a candidate for research in neurodegenerative diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways.

The mechanism of action for this compound likely involves interactions with biological macromolecules, such as enzymes and receptors. It may modulate enzyme activity or receptor signaling pathways, influencing various physiological processes.

Antimicrobial Activity

A study exploring the antimicrobial properties of related compounds found that derivatives of pyridine and pyrrolidine effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol could possess similar properties, warranting further testing in vitro and in vivo.

Neuroprotective Potential

Research into compounds with similar structural features has indicated potential neuroprotective effects. For instance, certain pyridine derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegeneration. This raises the possibility that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol might also exhibit protective effects on neuronal health.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition capabilities of related compounds. For example, pyrrolidine derivatives have been observed to inhibit acetylcholinesterase activity, which is crucial in neurodegenerative conditions like Alzheimer's disease. This suggests that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol may also interact with similar targets.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Aminopyridine | Pyridine ring with amino group | Antimicrobial |

| 4-Methylpyrrolidine | Pyrrolidine ring | Neuroprotective |

| 2-Methylpyridine | Methyl-substituted pyridine | Anti-inflammatory |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Pyrrolidine vs. Piperazine Rings : The target compound’s pyrrolidine ring (5-membered) contrasts with L 745,870’s piperazine (6-membered), which may influence receptor-binding kinetics .

Pharmacological and Physicochemical Properties

Table 3: Solubility and Stability Profiles

Functional Implications :

- The target compound’s stringent storage requirements (-80°C) contrast with L 745,870’s presumed stability at ambient conditions, reflecting differences in hydrolytic or oxidative susceptibility .

Q & A

Q. Basic Research Focus

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase to separate enantiomers. Retention times can be compared to synthetic standards .

- NMR Spectroscopy : Use - NOESY to identify spatial proximity between the 4-methyl group and the hydroxymethyl substituent, confirming relative configuration .

How can computational modeling resolve conflicting data on the compound’s binding affinity for kinase targets?

Advanced Research Focus

Discrepancies in IC values (e.g., between enzymatic and cell-based assays) may arise from off-target interactions or assay-specific conditions. Mitigation strategies include:

- Molecular docking : Simulate interactions with ATP-binding pockets using software like AutoDock Vina. Prioritize targets with complementary electrostatic surfaces to the aminopyridine moiety .

- Free-energy perturbation (FEP) calculations : Quantify binding energy differences between enantiomers or conformers .

- Orthogonal validation : Cross-verify results with surface plasmon resonance (SPR) to measure kinetic parameters (k, k) .

What strategies optimize the compound’s stability under physiological pH conditions for in vivo studies?

Advanced Research Focus

The hydroxymethyl group is susceptible to oxidation at pH > 7.4. Stabilization approaches include:

- Prodrug design : Replace the -CHOH group with ester prodrugs (e.g., acetyl or pivaloyl esters) hydrolyzed in vivo .

- Lyophilization : Store the compound as a lyophilized powder in amber vials under nitrogen to prevent degradation .

- Buffer optimization : Use citrate buffers (pH 4.0–6.0) for in vitro assays to minimize decomposition .

How can researchers differentiate the compound’s activity from structurally similar analogs in enzyme inhibition assays?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) studies : Systematically modify the 4-methyl group or aminopyridine substituents and compare IC values.

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled ATP analogs) to measure displacement kinetics .

- Metabolite profiling : Analyze hepatic microsomal incubations via LC-MS to identify unique metabolites influencing activity .

What are the best practices for validating the compound’s electronic properties to predict reactivity?

Q. Basic Research Focus

- Dipole moment estimation : Use solvatochromic shifts in UV-Vis spectra across solvents (e.g., toluene vs. water) to calculate ground- and excited-state dipole moments .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

How should researchers address low yields in large-scale synthesis of this compound?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.